molecular formula C13H20N2O2 B1271002 4-(Hexyloxy)benzohydrazide CAS No. 64328-63-8

4-(Hexyloxy)benzohydrazide

Cat. No.: B1271002
CAS No.: 64328-63-8
M. Wt: 236.31 g/mol
InChI Key: ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexyloxy)benzohydrazide is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol It is a derivative of benzohydrazide, characterized by the presence of a hexyloxy group attached to the benzene ring

Scientific Research Applications

4-(Hexyloxy)benzohydrazide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for 4-(Hexyloxy)benzohydrazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Relevant Papers A paper titled “Synthesis and characterisation of Cu (II), Ni (II), and Zn (II) complexes of furfural derived from aroylhydrazones bearing aliphatic groups and their interactions with DNA” discusses the synthesis and characterisation of this compound and its metal complexes . The paper also examines the DNA-binding and DNA-cleavage activities of these compounds .

Mechanism of Action

Mode of Action

It has been reported that similar compounds, such as schiff base-hydrazones, have been synthesized and characterized for their dna-binding and dna-cleavage activities . This suggests that 4-(Hexyloxy)benzohydrazide might interact with DNA in a similar manner, but further studies are required to confirm this.

Biochemical Analysis

Biochemical Properties

4-(Hexyloxy)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, this compound can interact with hydrolases and oxidoreductases, leading to the modulation of their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)benzohydrazide typically involves the reaction of 4-(Hexyloxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product . The general reaction scheme is as follows:

4-(Hexyloxy)benzoic acid+Hydrazine hydrateThis compound+Water\text{4-(Hexyloxy)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-(Hexyloxy)benzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Hexyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Comparison with Similar Compounds

  • 4-(Butoxy)benzohydrazide
  • 4-(Methoxy)benzohydrazide
  • 4-(Ethoxy)benzohydrazide

Comparison: 4-(Hexyloxy)benzohydrazide is unique due to its hexyloxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-hexoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364641
Record name 4-(HEXYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-63-8
Record name 4-(HEXYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Methyl 4-n-hexyloxybenzoate (2.00 g) and hydrazine hydrate (4.24 g) in ethanol (10 ml) was refluxed for 6 hours. After cooling, the reaction mixture was poured into water. The precipitate was collected by filtration, washed with water and dried over P2O5 under reduced pressure to give N-(4-n-hexyloxybenzoyl)hydrazine (1.96 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexyloxy)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-(Hexyloxy)benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-(Hexyloxy)benzohydrazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Hexyloxy)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-(Hexyloxy)benzohydrazide
Reactant of Route 6
Reactant of Route 6
4-(Hexyloxy)benzohydrazide
Customer
Q & A

Q1: What is the role of 4-(hexyloxy)benzohydrazide in the study, and what are its DNA-binding properties?

A1: In this study, this compound is a precursor to a Schiff base-hydrazone ligand. This ligand, (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide, is capable of forming complexes with transition metals like copper, nickel, and zinc. The research focuses on the DNA-binding and cleavage abilities of these complexes.

Q2: Does the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibit DNA cleavage activity?

A2: Yes, the research demonstrated that the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibited effective cleavage of pBR322 DNA in the presence of the oxidative agent hydrogen peroxide (H2O2) []. This suggests the potential of this complex as a DNA cleaving agent. The study did not observe significant DNA cleavage activity for the nickel and zinc complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.